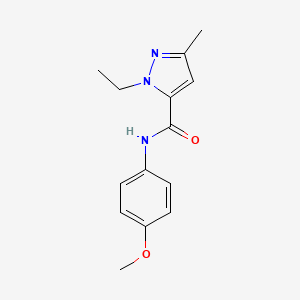![molecular formula C13H16N4O2S B6537230 1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1170028-75-7](/img/structure/B6537230.png)
1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide (EMMTC) is an organic compound that has been studied for its potential applications in a variety of scientific and medical fields. The compound has been investigated for its ability to act as a synthetic inhibitor of enzymes involved in biochemical pathways, as well as for its potential to be used as a therapeutic agent for various diseases.
科学的研究の応用
1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide has been studied for its potential applications in a variety of scientific and medical fields. It has been investigated as a synthetic inhibitor of enzymes involved in biochemical pathways, such as the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been studied for its potential to be used as a therapeutic agent for various diseases, including cancer, inflammation, and Alzheimer’s disease.
作用機序
1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide is thought to act as an inhibitor of enzymes involved in biochemical pathways, such as COX-2 and 5-LOX. Specifically, it is believed to inhibit the activity of these enzymes by binding to their active sites and preventing them from catalyzing the reactions that they normally catalyze.
Biochemical and Physiological Effects
1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide has been studied for its potential to be used as a therapeutic agent for various diseases. In particular, it has been investigated for its ability to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. Inhibition of these enzymes has been shown to reduce inflammation, which has the potential to be beneficial in the treatment of a variety of diseases, including cancer, inflammation, and Alzheimer’s disease. In addition, 1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the yields are typically in the range of 50-70%. In addition, it is relatively stable, and can be stored at room temperature for long periods of time. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, and therefore it must be dissolved in a suitable solvent such as dichloromethane or toluene. In addition, it is toxic, and therefore all laboratory experiments must be carried out with proper safety precautions.
将来の方向性
There are a number of potential future directions for the research and development of 1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide. For example, further studies could be carried out to investigate its potential as a therapeutic agent for various diseases. In addition, further research could be conducted to explore the potential of 1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide as an inhibitor of other enzymes involved in biochemical pathways. Finally, studies could be conducted to investigate the potential of 1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide as an antioxidant and to explore its potential applications in the treatment of oxidative stress-related diseases.
合成法
1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide can be synthesized using a number of methods. The most common method involves the reaction of 4-methylthiophenol with ethyl isocyanate in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the reaction temperature is usually kept between 0-25°C. The product is then purified by column chromatography, and the yield is typically in the range of 50-70%.
特性
IUPAC Name |
2-ethyl-5-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-4-17-10(7-8(2)16-17)12(19)15-13-9(5-6-20-13)11(18)14-3/h5-7H,4H2,1-3H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMZAJMXIMJKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)
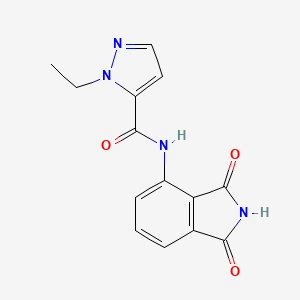
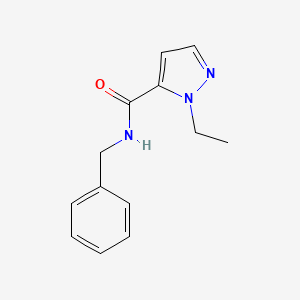
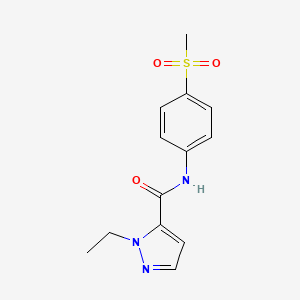

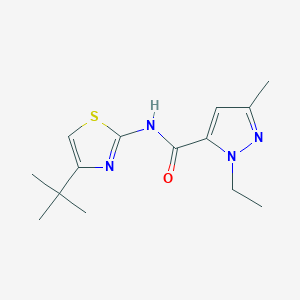


![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537245.png)
